Product packaging for Thioaildenafil(Cat. No.:CAS No. 856190-47-1)

Thioaildenafil

Cat. No.: B589028
CAS No.: 856190-47-1
M. Wt: 504.668
InChI Key: SCLUKEPFXXPARW-GASCZTMLSA-N
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Description

Classification and Chemical Identity within Phosphodiesterase Type 5 Inhibitors

Thioaildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. wikipedia.org This class of compounds works by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). smolecule.com The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. medsafe.govt.nz

Table 1: Chemical Identity of this compound

PropertyValueSource(s)
IUPAC Name 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione wikipedia.orgsmolecule.com
CAS Number 856190-47-1 wikipedia.orgsmolecule.com
Molecular Formula C23H32N6O3S2 wikipedia.orgsmolecule.com
Molecular Weight 504.67 g/mol wikipedia.orgechemi.com

Historical Context of its Discovery and Analog Recognition in Research

This compound was first reported in 2005. wikipedia.orgnewdrugapprovals.org Its discovery is closely linked to the widespread issue of adulteration in dietary supplements. wikipedia.org Regulatory bodies and researchers have identified a range of sildenafil (B151) analogs, including this compound, in products falsely marketed as "natural" or "herbal". wikipedia.orgnewdrugapprovals.org This has necessitated the development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to detect and identify these undeclared synthetic compounds. researchgate.netnih.gov The recognition of this compound and other analogs is crucial for understanding the potential health risks associated with these adulterated products. newdrugapprovals.org

Structural Relationship to Sildenafil and Related Analogues

This compound is a structural analog of sildenafil, the active ingredient in Viagra®. wikipedia.org The key structural difference lies in the substitution of a sulfur atom for the oxygen atom in the pyrazolopyrimidine portion of the sildenafil molecule. newdrugapprovals.org Additionally, this compound features a 3,5-dimethyl substitution on the piperazine (B1678402) ring, whereas sildenafil has a 4-methyl moiety. newdrugapprovals.org

This thionation of the pyrazolopyrimidinone (B8486647) moiety is a common modification seen in other sildenafil analogs, such as thiohomosildenafil (B29216) and thiosildenafil (B29118). researchgate.net The synthesis of these thio-analogs can be achieved using a suitable thionation agent like phosphorus pentasulfide (P2S5). researchgate.net The structural similarities and differences between these compounds are of great interest to researchers studying structure-activity relationships.

Table 2: Key Structural Analogues of this compound

CompoundKey Structural Feature
Sildenafil Oxygen atom in the pyrazolopyrimidine ring; 4-methylpiperazine group. newdrugapprovals.org
Aildenafil Similar to sildenafil but with a dimethyl substitution on the piperazine ring. newdrugapprovals.org
Thiohomosildenafil A thionated analog of homosildenafil. researchgate.net
Propoxyphenyl this compound The ethoxy group on the phenyl ring is replaced by a propoxy group. researchgate.net

Significance in the Study of cGMP-Specific Phosphodiesterases

The study of this compound and its analogs contributes significantly to the understanding of cGMP-specific phosphodiesterases, particularly PDE5. Research into these compounds helps to elucidate the structure-activity relationships of PDE5 inhibitors. medsafe.govt.nz For instance, some biological activity data suggest that the substitution of the pyrimidinone carbonyl with a sulfonyl group, as seen in thiosildenafil, may increase inhibitory activity compared to sildenafil. medsafe.govt.nz

Furthermore, the identification and characterization of these analogs are vital for developing screening methods to detect adulterants in consumer products. nih.gov The presence of these unapproved and untested compounds poses a significant health risk. newdrugapprovals.org In vitro studies have demonstrated that these analogs possess PDE5 inhibitory activity, but their full pharmacological and toxicological profiles in humans are unknown. wikipedia.orgnewdrugapprovals.org The investigation of compounds like this compound is therefore essential for public health and safety. Animal studies have suggested that this compound might be slightly more effective as an erectile dysfunction drug than sildenafil. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N6O3S2 B589028 Thioaildenafil CAS No. 856190-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLUKEPFXXPARW-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234860
Record name Sulfoaildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856190-47-1
Record name Thioaildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856190-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfoaildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfoaildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOAILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DX49E09G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies of Thioaildenafil

Established Synthetic Routes and Methodologies

The synthesis of Thioaildenafil is not extensively detailed in publicly accessible scientific literature, as it is often identified as an unapproved adulterant in dietary supplements. However, its structure as a sildenafil (B151) analogue allows for the deduction of its synthetic pathways based on established methods for creating similar compounds. The general approach is typically a convergent synthesis, where different parts of the molecule are prepared separately before being joined together. medsafe.govt.nz

Multi-Step Organic Reaction Sequences

The creation of this compound involves a sequence of organic reactions to build its complex heterocyclic structure. A plausible route mirrors the synthesis of sildenafil, which involves preparing two key intermediates that are later combined.

A generalized multi-step synthesis can be outlined as follows:

Preparation of the Pyrazole (B372694) Intermediate: The synthesis often starts with the creation of a substituted pyrazole carboxylic acid derivative. This serves as the foundation for one of the heterocyclic rings in the final molecule.

Synthesis of the Substituted Benzene (B151609) Moiety: A second intermediate, a substituted benzenesulfonyl chloride derivative, is prepared. This part of the molecule is crucial for the eventual linkage to the piperazine (B1678402) ring.

Amide Formation and Cyclization: The two primary intermediates are coupled through an amide linkage, followed by a cyclization reaction to form the core pyrazolopyrimidinone (B8486647) structure.

Thionation: The key step to convert a sildenafil analogue into a thio-analogue like this compound is the thionation of the carbonyl group on the pyrazolopyrimidinone ring.

Introduction of the Piperazine Moiety: The final step involves attaching the specific piperazine ring (for this compound, this is typically a 3,5-dimethylpiperazine ring) to the sulfonyl group on the benzene ring. newdrugapprovals.org

Reaction Stage Description Key Reactants/Intermediates
Step 1 Synthesis of Pyrazole CoreSubstituted pyrazole carboxylic acid
Step 2 Synthesis of Benzene MoietySubstituted benzenesulfonyl chloride
Step 3 Coupling and CyclizationAmide formation followed by condensation
Step 4 ThionationSildenafil analogue, Thionating agent (e.g., P₂S₅)
Step 5 Piperazine AdditionSulfonated intermediate, Substituted piperazine

Thioetherification Reactions in this compound Synthesis

While the name "this compound" might imply the presence of a thioether (C-S-C) bond, the defining structural feature is actually a thiocarbonyl (C=S) group, making it a thione. The key transformation is therefore a thionation reaction, not a thioetherification. This reaction involves the replacement of the carbonyl oxygen atom of the pyrazolopyrimidinone ring system with a sulfur atom. researchgate.netjfda-online.com

This conversion is typically achieved using specific thionating agents. According to a patent, the transformation of the carbonyl group to a thiocarbonyl can be accomplished with reagents like Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. researchgate.net This reaction is the pivotal step that differentiates thionated analogues, such as Thiosildenafil (B29118), Thiohomosildenafil (B29216), and this compound, from their oxygen-containing counterparts. researchgate.netjfda-online.com

Thionation Agents for Synthesis
Phosphorus Pentasulfide (P₂S₅)
Lawesson's Reagent

Cyclization Reactions for Core Structure Formation

A critical step in the synthesis is the formation of the bicyclic pyrazolo[4,3-d]pyrimidine core. This is typically achieved through a condensation reaction. The process generally involves reacting a pyrazole intermediate, which contains an amino group and a carboxamide or ester group, with a derivative that can close the second ring. For instance, an aminopyrazole carboxamide can undergo cyclization to form the pyrimidinone ring. This intramolecular or intermolecular reaction establishes the central heterocyclic system of the molecule, which is later subjected to thionation. researchgate.net

Purification Techniques for Synthetic Products

The purification of the final this compound product and its intermediates is essential to remove unreacted starting materials, by-products, and other impurities. Given the complexity of the synthesis, a combination of techniques is often employed. researchgate.netwiserpub.com

Commonly used purification methods for sildenafil analogues include:

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on solubility. Solvents like methanol, ethanol, and acetonitrile (B52724) are frequently used. researchgate.netchrom-china.com

Chromatography: This is the most crucial purification technique.

Thin-Layer Chromatography (TLC): Used for monitoring the progress of a reaction and for preliminary separation. jfda-online.com

Column Chromatography: A standard method for separating larger quantities of the compound from impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are used for high-resolution separation and purification to achieve a high degree of purity. wiserpub.comresearchgate.net

Crystallization: The final purified compound can be crystallized from a suitable solvent to obtain a solid product with high purity.

Purification Method Purpose Common Solvents/Phases
Liquid-Liquid Extraction Initial workup and separationMethanol, Acetonitrile, Dichloromethane
Column Chromatography Bulk separation of productSilica (B1680970) Gel, Chloroform/Ethanol mixtures
Semi-Preparative HPLC High-purity isolationC18 column, Acetonitrile/Water gradients
Crystallization Final purification and solidificationEthanol, Methanol

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues often leverages the established chemistry of sildenafil and its many known derivatives.

Modifying Existing Sildenafil Analogues for this compound Precursors

One of the most direct and efficient strategies for synthesizing this compound and related compounds is to use existing, commercially available or readily synthesized sildenafil analogues as precursors. medsafe.govt.nzsmolecule.com This approach bypasses many of the initial complex steps required to build the core structure.

The primary modification is the thionation of the pyrazolopyrimidinone ring's carbonyl group. researchgate.net By starting with different sildenafil analogues, a variety of thio-analogues can be produced. For example:

Starting with Aildenafil as the precursor would yield This compound .

Starting with Homosildenafil would yield Thiohomosildenafil . jfda-online.com

Starting with Sildenafil itself would yield Thiosildenafil . researchgate.net

This strategy allows for the creation of a library of thionated compounds by applying a single, well-established chemical reaction to a range of different starting materials. This highlights the modularity of the synthesis, where modifications can be made at a late stage to produce new derivatives.

Synthesis of Propoxyphenyl this compound

Propoxyphenyl this compound is a derivative of this compound distinguished by the substitution of an ethoxy group with a propoxy group on the phenyl ring. researchgate.net Its synthesis is a multi-step process that builds upon established synthetic routes for sildenafil analogues.

The synthesis likely commences with a precursor such as 5-(chlorosulfonyl)-2-propoxybenzoic acid. sci-hub.st This intermediate contains the necessary propoxy group that characterizes the final compound. The core of the molecule is constructed, and the piperazine moiety is introduced. For propoxyphenyl this compound, this involves using a specific isomer of dimethylpiperazine, namely (3R,5S)-rel-3,5-dimethylpiperazine. simsonpharma.com

The defining step in creating the "thio" analogue is thionation. This chemical transformation converts the carbonyl group (C=O) of the pyrazolopyrimidinone ring into a thiocarbonyl group (C=S). This is typically achieved using a potent sulfurizing agent. A representative reagent for this type of reaction is phosphorus pentasulfide (P₂S₅) in a suitable anhydrous solvent like toluene. The reaction involves heating to drive the conversion, resulting in the final propoxyphenyl this compound structure.

Table 1: Synthetic Strategy for Propoxyphenyl this compound

Step Description Key Reagents/Intermediates
1 Preparation of the Phenylsulfonyl Chloride Moiety 2-Propoxybenzoic acid, Chlorosulfonic acid
2 Formation of the Pyrazolopyrimidinone Core Standard cyclization reactions
3 Sulfonamide Formation Coupling with (3R,5S)-rel-3,5-dimethylpiperazine simsonpharma.com

| 4 | Thionation | Phosphorus pentasulfide (P₂S₅) |

Synthetic Approaches to Thiohomosildenafil and Thiosildenafil

Thiosildenafil and thiohomosildenafil are foundational thio-analogues of sildenafil. Their synthesis follows the general pathway for sildenafil but incorporates a crucial thionation step. researchgate.netnih.gov These compounds are structurally identical to their oxygen-containing counterparts (sildenafil and homosildenafil), except for the replacement of the carbonyl oxygen with sulfur on the pyrazolopyrimidine ring. researchgate.net

The synthesis begins with the appropriate pyrazolopyrimidinone intermediate. This core structure is then subjected to thionation. Research indicates that agents like phosphorus pentasulfide are effective for this conversion. Following the creation of the thiocarbonyl group, the final step is the coupling of the molecule with the appropriate piperazine derivative.

For Thiosildenafil , the intermediate is reacted with 1-methylpiperazine. nih.gov

For Thiohomosildenafil , the reaction is carried out with 1-ethylpiperazine, which differentiates it from thiosildenafil. researchgate.netresearchgate.net

This modular approach allows for the systematic creation of these analogues by altering the final coupling partner.

Table 2: Comparison of Synthetic Approaches for Thiosildenafil and Thiohomosildenafil

Feature Thiosildenafil Thiohomosildenafil
Core Structure 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione
Key Reagent 1-methylpiperazine nih.gov 1-ethylpiperazine researchgate.net

| Final Moiety | N-methylpiperazine | N-ethylpiperazine |

Derivatization for Novel Thio-Sildenafil Analogues (e.g., Propoxyphenyl Hydroxyethylthiosildenafil)

The structural framework of thio-sildenafil serves as a scaffold for creating a wide array of novel derivatives. These new analogues are synthesized by strategically modifying the functional groups attached to the core structure. A prime example of this is propoxyphenyl hydroxyethylthiosildenafil. jfda-online.com

The synthesis of this complex derivative illustrates two common derivatization strategies:

Altering the Phenyl Ring Substituent : The ethoxy group of thiosildenafil is replaced with a propoxy group. This modification is implemented early in the synthetic sequence by using a 2-propoxybenzoic acid derivative as a starting material instead of the more common 2-ethoxybenzoic acid. sci-hub.st

Modifying the Piperazine Moiety : The N-methyl group on the piperazine ring is substituted with an N-hydroxyethyl group. This transformation can be accomplished by reacting the precursor piperazine with ethylene (B1197577) oxide under basic conditions.

By combining these modifications—starting with a propoxy-substituted intermediate and using a hydroxyethyl-functionalized piperazine in the final coupling step—chemists can synthesize highly derivatized analogues like propoxyphenyl hydroxyethylthiosildenafil. researchgate.netusk.ac.id

Table 3: Structural Derivatization from Thiosildenafil

Compound Phenyl Ring Substituent Piperazine Ring Substituent
Thiosildenafil (Parent) Ethoxy N-methyl

| Propoxyphenyl Hydroxyethylthiosildenafil (Derivative) | Propoxy jfda-online.com | N-hydroxyethyl jfda-online.com |

Stereoselective Synthesis Considerations

When substituents on the piperazine ring create chiral centers, the stereochemistry—the specific three-dimensional arrangement of atoms—becomes a critical consideration in the synthesis. Propoxyphenyl this compound, which is chemically named as rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione, serves as an excellent example. simsonpharma.com

The designation "(3R,5S)-rel" indicates a specific relative stereochemistry of the two methyl groups on the piperazine ring. This structure arises from using cis-2,6-dimethylpiperazine (B139716) as a reactant. To achieve a stereoselective synthesis, a specific stereoisomer of the starting material must be used, and the reaction conditions must be controlled to prevent isomerization.

The choice of the piperazine isomer directly dictates the stereochemistry of the final product:

Using cis-2,6-dimethylpiperazine will result in the cis product, corresponding to the (3R,5S) relative configuration.

Using trans-2,6-dimethylpiperazine would yield a different diastereomer of the final compound.

This control over molecular geometry is fundamental in modern synthetic chemistry, as different stereoisomers can have distinct properties.

Table 4: Stereoisomerism in this compound Synthesis

Starting Material Isomer Resulting Product Stereochemistry
cis-2,6-Dimethylpiperazine cis-Propoxyphenyl this compound [(3R,5S)-rel]

Molecular Mechanisms of Action and Target Interactions

Inhibition of cGMP-Specific Phosphodiesterase Type 5 (PDE-5)

The foundational mechanism of thioaildenafil's action is the potent and selective inhibition of the PDE-5 enzyme. wikipedia.orgcymitquimica.com This enzyme is responsible for the degradation of cGMP, a key second messenger in various cellular processes. frontiersin.org By inhibiting PDE-5, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent amplification of its downstream signaling effects. drugbank.com

This compound functions as a competitive inhibitor of PDE-5. nih.gov It binds to the catalytic site of the enzyme, the same site that cGMP would normally occupy. This competitive binding prevents PDE-5 from hydrolyzing cGMP. The potency of such inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. wikipedia.org While specific IC50 values for this compound are not consistently reported across publicly available scientific literature, its structural similarity to sildenafil (B151) suggests a high potency, likely in the low nanomolar range. For comparison, the IC50 values for sildenafil have been reported to range from approximately 3.5 nM to 8.5 nM. researchgate.net The thioether group in this compound's structure is a key modification that contributes to its pharmacological activity and binding affinity for the PDE-5 enzyme. cymitquimica.com

Comparative IC50 Values for Selected PDE-5 Inhibitors

Compound IC50 Value (for PDE-5)
Sildenafil ~3.7 nM to 11.7 nM nih.gov
Tadalafil ~1.8 nM to 2.7 nM nih.gov
Vardenafil (B611638) ~0.091 nM to 0.42 nM nih.gov

| This compound | Predicted to be potent, with some data suggesting higher potency than sildenafil smolecule.com |

Note: IC50 values can vary depending on the experimental conditions. researchgate.net The value for this compound is an estimation based on its analogue status and limited available data.

The primary role of PDE-5 is to catalyze the hydrolysis of cGMP into the biologically inactive 5'-GMP. frontiersin.org By inhibiting PDE-5, this compound effectively halts this degradation process. nih.gov This leads to an elevation of intracellular cGMP levels in tissues where PDE-5 is expressed, such as the vascular smooth muscle of the corpus cavernosum and the pulmonary arteries. drugbank.comnih.gov This prevention of cGMP hydrolysis is the critical step that initiates the cascade of cellular events leading to smooth muscle relaxation. nih.gov

Intracellular Signaling Pathway Modulation

The inhibition of PDE-5 and subsequent accumulation of cGMP by this compound directly modulates intracellular signaling pathways, leading to significant physiological responses.

In smooth muscle cells, the nitric oxide (NO) pathway is the primary trigger for cGMP production. droracle.ai During physiological processes like sexual stimulation or in response to endothelial signals, NO is released and diffuses into adjacent smooth muscle cells. nih.gov There, it activates the enzyme soluble guanylate cyclase (sGC), which in turn converts guanosine (B1672433) triphosphate (GTP) into cGMP. mdpi.com this compound's action is dependent on this initial NO-driven production of cGMP. drugbank.com By blocking the subsequent degradation of cGMP by PDE-5, this compound ensures that cGMP levels remain elevated for a longer duration, thereby prolonging and enhancing the signal initiated by NO. nih.gov Studies have shown that this leads to a significant increase in cGMP levels within smooth muscle tissues. smolecule.com

The elevated intracellular cGMP concentrations activate cGMP-dependent protein kinase G (PKG). nih.govmdpi.com The activation of PKG triggers a signaling cascade that results in the phosphorylation of several downstream protein targets. nih.gov This cascade leads to a decrease in the concentration of intracellular calcium (Ca2+). The reduction in cytosolic calcium levels causes the dephosphorylation of myosin light chains, which ultimately results in the relaxation of smooth muscle cells. nih.gov In the context of vascular tissue, this smooth muscle relaxation leads to vasodilation, increasing blood flow to the affected area. nih.gov

Structure Activity Relationship Sar Studies of Thioaildenafil and Its Analogues

Identification of Key Pharmacophoric Features

The essential pharmacophoric features for PDE-5 inhibition, as elucidated through studies of sildenafil (B151) and its analogues like thioaildenafil, consist of three main components:

A heterocyclic core: In this compound, this is the pyrazolo[4,3-d]pyrimidine-7-thione moiety. This group mimics the guanine (B1146940) base of the natural substrate, cGMP, and is crucial for anchoring the inhibitor within the active site of the PDE-5 enzyme.

A substituted phenyl ring: This portion of the molecule, typically an ethoxyphenyl group, occupies a hydrophobic pocket within the enzyme's active site. The alkoxy group is a key feature, forming a hydrogen bond with the pyrimidinone NH, which helps to maintain co-planarity between the phenyl and heterocyclic systems.

These features collectively ensure a high affinity and specificity for the PDE-5 enzyme.

Impact of Thioether Group Substitution on PDE-5 Inhibition

The replacement of the carbonyl oxygen in the pyrazolopyrimidine ring of aildenafil with a sulfur atom to form this compound is a significant structural modification. This thionation results in a thioketone. While specific inhibitory data for this compound is not extensively published in comparative studies, the SAR of related thio-analogues suggests that this substitution is generally well-tolerated and can maintain potent PDE-5 inhibitory activity. For instance, thiohomosildenafil (B29216), which also contains a thiocarbonyl group, is a known potent PDE-5 inhibitor. The sulfur atom, being larger and more polarizable than oxygen, can alter the electronic distribution and steric interactions within the active site, potentially influencing binding affinity and selectivity.

Influence of Substituents on the Pyrazolopyrimidine Moiety

The pyrazolopyrimidine scaffold is a cornerstone of many PDE-5 inhibitors. nih.gov SAR studies on sildenafil analogues have demonstrated that the substituents on this heterocyclic system are critical for activity. In this compound, as in sildenafil, the key substituents are a methyl group at the N-1 position and a propyl group at the C-3 position.

N-1 Methyl Group: This small alkyl group is considered optimal for fitting into a specific pocket of the active site.

Alterations to these groups generally lead to a decrease in inhibitory potency, highlighting their importance in the precise positioning of the inhibitor.

Structure-Activity Relationships on the Piperazine (B1678402) Ring Modifications

The piperazine ring of this compound and its analogues plays a significant role in their interaction with the PDE-5 enzyme and in determining their pharmacokinetic profiles. nih.gov In this compound, the piperazine ring is typically N-methylated.

Modification on Piperazine RingEffect on PDE-5 InhibitionReference
N-MethylPotent Inhibition sci-hub.st
N-Ethyl (in Thiohomosildenafil)Potent Inhibition
3,5-Dimethyl (in Sulfoaildenafil)Potent Inhibition
N-Hydroxyethyl (in Hydroxyhomosildenafil)Potent Inhibition

As indicated in the table, various modifications to the piperazine ring, such as increasing the alkyl chain length (N-ethyl) or adding hydroxyl groups, are well-tolerated and can result in potent PDE-5 inhibitors. This suggests that the region of the PDE-5 active site that accommodates the piperazine ring is relatively spacious and can tolerate a range of substituents.

Comparative SAR with Sildenafil and Other PDE-5 Inhibitors

The SAR of this compound can be understood by comparing its structure with that of sildenafil and other well-known PDE-5 inhibitors like vardenafil (B611638) and tadalafil. nih.gov

CompoundHeterocyclic CorePhenyl Group SubstituentPiperazine/Side Chain
SildenafilPyrazolo[4,3-d]pyrimidin-7-oneEthoxyphenylN-Methylpiperazine
This compound Pyrazolo[4,3-d]pyrimidine-7-thioneEthoxyphenylN-Methylpiperazine
VardenafilImidazo[5,1-f]triazin-4-oneEthoxyphenylN-Ethylpiperazine
TadalafilCarbolineMethylenedioxyphenylPiperidin-2-one

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For PDE-5 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of sildenafil analogues. nih.gov

These models have revealed key structural requirements for potent PDE-5 inhibition:

Steric Fields: The models indicate that bulky substituents are favored in certain regions, such as the piperazine ring, while being disfavored in others, highlighting the defined shape of the active site.

Electrostatic Fields: The models show the importance of electronegative atoms, like the oxygen of the ethoxy group and the nitrogen and sulfur/oxygen atoms of the heterocyclic core, in forming key interactions with the enzyme.

These QSAR studies provide a rational basis for the design of new, potentially more potent and selective PDE-5 inhibitors by predicting the activity of novel chemical structures before their synthesis. nih.govresearchgate.net

Advanced Analytical Methodologies for Thioaildenafil Characterization and Detection

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating thioaildenafil from complex matrices and from its structurally related analogues. Various chromatographic methods have been successfully applied, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the screening and quantification of PDE-5 inhibitors and their analogues, including this compound. nih.govnih.gov Separation is typically achieved on a C18 reversed-phase column. nih.govekb.eg The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com

UV detection is commonly set at a specific wavelength, for instance, 230 nm, to monitor the elution of the compounds. nih.govnih.gov While HPLC-UV is a robust and reliable method for quantification, its specificity can be limited when dealing with complex mixtures containing multiple, closely related analogues. researchgate.netresearchgate.net The UV spectrum of this compound, when compared to sildenafil (B151), may show distinct characteristics that can aid in its preliminary identification. tandfonline.com

Table 1: Exemplary HPLC-UV Parameters for Sildenafil Analogue Analysis

Parameter Condition Reference
Column C18 (150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: 0.05% Formic Acid in WaterB: Acetonitrile (Gradient Elution) nih.gov
Flow Rate 1 mL/min nih.gov
Detection UV at 230 nm nih.gov

| Injection Volume | 5 µL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) hyphenated with Mass Spectrometry (MS)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and efficiency, owing to the use of smaller particle size columns (typically <2 µm). mdpi.comnih.gov When hyphenated with mass spectrometry (MS), UPLC-MS/MS becomes a powerful tool for the rapid and sensitive analysis of this compound. nih.govresearchgate.net This technique combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govrsc.org

UPLC-MS/MS methods have been developed for the simultaneous determination of multiple PDE-5 inhibitors and their analogues. mdpi.com The separation is often performed on a C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile or methanol. mdpi.comchrom-china.com The mass spectrometer, typically a triple quadrupole or a time-of-flight (TOF) instrument, is operated in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net This high degree of specificity allows for the confident identification and quantification of this compound even in complex matrices. nih.govresearchgate.net

Table 2: UPLC-MS/MS Parameters for this compound Screening

Parameter Condition Reference
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) nih.gov
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient Elution) nih.gov
Flow Rate 0.2 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive wiserpub.com

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) serves as a complementary technique for the analysis of this compound. nih.govresearchgate.net While less common than LC-based methods for this class of compounds due to their relatively low volatility, GC/MS can provide valuable structural information. researchgate.netekb.eg For GC/MS analysis, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. researchgate.net

The separation is achieved on a capillary column, and the mass spectrometer provides characteristic mass spectra based on the electron ionization (EI) fragmentation patterns of the compounds. ekb.egnih.gov GC/MS has been successfully used to identify this compound in illicit dietary supplements, often in conjunction with UPLC-TOF/MS to provide comprehensive analytical evidence. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective screening method that can be used for the preliminary identification of this compound. researchgate.netsigmaaldrich.com Separation is performed on a stationary phase, such as silica (B1680970) gel plates, with a suitable mobile phase. researchgate.netwiley.com Visualization of the separated spots can be achieved under UV light (e.g., at 254 nm). uspnf.com

While TLC is a valuable screening tool, it may lack the specificity required for unambiguous identification due to the possibility of other compounds having similar Rf values. wiley.com To enhance the specificity of TLC, it can be combined with other techniques. For instance, coupling TLC with Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be an effective method for the detection of this compound and other PDE-5 inhibitors. wiley.comcqvip.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. It provides crucial information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful technique for the identification and structural elucidation of unknown compounds like this compound. nih.govresearchgate.net Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. researchgate.netthermofisher.com This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions, which is critical for confirming the identity of this compound and distinguishing it from its isomers. nih.govnih.gov

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide detailed structural information. researchgate.netnih.gov By comparing the fragmentation of this compound to that of sildenafil and other known analogues, specific structural modifications, such as the substitution of the oxygen atom with a sulfur atom in the pyrazolopyrimidine moiety, can be deduced. researchgate.nettandfonline.com HRMS has been instrumental in the identification of this compound as an adulterant in dietary supplements. nih.govresearcher.life

Table 3: Key Mass Spectrometry Data for Sildenafil and Analogues

Compound [M+H]+ (m/z) Key Fragment Ions (m/z) Reference
Sildenafil 475 311, 283 tandfonline.com
Homosildenafil 489 311, 299, 283, 113, 99 researchgate.net

| This compound | 505.2077 (HRMS) | Specific fragmentation pattern distinguishes it from isomers | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, high-molecular-weight compounds like this compound. wikipedia.org It allows for the generation of intact molecular ions from a solution, which is crucial for determining the molecular weight with high accuracy. When coupled with liquid chromatography (LC), LC-ESI-MS provides a powerful tool for separating this compound from complex matrices, such as those found in adulterated dietary supplements, before mass analysis. usp.orgmdpi.com

In the positive ESI mode, this compound readily forms a protonated molecule, [M+H]⁺. For this compound, which has a molecular formula of C₂₃H₃₂N₆O₃S₂, the expected monoisotopic mass is 504.2158 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high precision; for instance, an [M+H]⁺ ion was detected at m/z 505.2077 for a this compound analogue, consistent with the formula C₂₃H₃₂N₆O₃S₂ (within -0.98 ppm error). researchgate.net

ESI coupled with tandem mass spectrometry (ESI-MS/MS) is employed for structural confirmation. nih.govnih.gov In this technique, the precursor [M+H]⁺ ion is selected and subjected to fragmentation, yielding a characteristic pattern of product ions that serves as a structural fingerprint. nationalmaglab.org This fragmentation data is invaluable for distinguishing this compound from other sildenafil analogues. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound. wikipedia.org The process involves the fragmentation of a selected precursor ion—typically the protonated molecule [M+H]⁺—to generate a series of product ions. The resulting fragmentation pattern provides detailed information about the molecule's substructures. nationalmaglab.orgacs.org

For thiosildenafil-like compounds, including this compound, characteristic fragmentation pathways have been identified. The fragmentation generally involves the cleavage of the piperazine (B1678402) ring and the bonds connecting it to the sulfonyl group. A study on 33 sildenafil analogues categorized them into groups based on fragmentation profiles, with thiosildenafil-like compounds (Group B) showing common fragment ions at m/z 393, 327, and 299. researchgate.net The electron-rich sulfur atom in the pyrimidine (B1678525) ring can influence the fragmentation pathway, sometimes leading to unique intramolecular transfer reactions. researchgate.net

The table below summarizes common product ions observed in the MS/MS spectra of this compound and related thiosildenafil (B29118) analogues.

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure/Origin
505.22366Cleavage of the N-methylpiperazine group
505.22296Further fragmentation of the core structure
505.22250Fragment related to the pyrazolopyrimidine moiety
505.22228Fragment related to the substituted phenyl ring

This interactive table is based on data reported for this compound analysis. usp.org

These fragmentation patterns are crucial for building spectral libraries that can be used for the rapid and reliable identification of this compound in routine screening. nih.gov

Orbitrap-Mass Spectrometry for Isomeric Differentiation

The challenge of differentiating between isomeric compounds, which have the same molecular formula and thus the same exact mass, is significant in analytical chemistry. lcms.cz Orbitrap mass spectrometry, a type of high-resolution mass spectrometer (HRMS), has proven to be a powerful solution for this problem. nih.govresearchgate.net Its high resolving power and mass accuracy (often below 5 ppm) allow for the confident identification of compounds based on minute mass differences in their fragment ions. researchgate.netnih.gov

Studies have successfully used Orbitrap-MS to differentiate between isomeric sildenafil and thiosildenafil analogues. nih.govresearchgate.net Even isomers with very similar chromatographic behavior, such as dimethylsildenafil (B1532141) and homosildenafil, can be distinguished by their unique "fingerprint" fragment ions in the high-resolution MS/MS database. nih.gov For thiosildenafil analogues, including this compound and its isomers like thiohomosildenafil (B29216), the fragmentation pathways can be subtly different. High-resolution analysis of these fragments allows for unambiguous identification where lower-resolution instruments might fail. researchgate.netmdpi.com The combination of liquid chromatography with an Orbitrap system (LC-Orbitrap MS) is particularly effective, using both retention time differences and unique high-resolution fragmentation patterns to distinguish isomers. researchgate.net

Spectroscopic Techniques for Structural Elucidation

While mass spectrometry provides information on molecular weight and fragmentation, spectroscopic techniques are essential for the complete elucidation of a molecule's three-dimensional structure and the nature of its chemical bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds like this compound. wikipedia.orgindianastate.edu It provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom in the molecule. nih.govyoutube.com

¹H-NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the total number of protons of each type (integration).

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, revealing which protons are coupled to each other and which protons are close to which carbon atoms. This is crucial for assembling the complete structural puzzle.

The structural elucidation of novel sildenafil and thiosildenafil analogues relies heavily on a combination of these NMR experiments. lawdata.com.twjfda-online.com For example, in a study identifying propoxyphenyl this compound, a closely related analogue, detailed 1D and 2D NMR data were used to confirm its structure. lawdata.com.tw

The following table presents representative NMR data for a this compound analogue, propoxyphenyl this compound, which illustrates the type of information obtained from these analyses.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
2160.7-
3108.62.90 (t, 7.6)
3a139.6-
5135.2-
6130.4-
7185.7-
1'125.7-
2'132.07.97 (d, 8.8)
3'114.27.15 (d, 8.8)
4'161.9-
5'133.5-
6'129.58.58 (s)

This interactive table is based on published data for propoxyphenyl this compound. lawdata.com.tw

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. echemi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of these frequencies provides a spectrum that is characteristic of the molecule's functional groups.

For this compound, IR spectroscopy is particularly useful for confirming the presence of the thioketone (C=S) group, which distinguishes it from its oxygen-containing counterpart, aildenafil. The IR spectrum of a related thio-sildenafil analogue showed characteristic absorption peaks for an amine (3265 cm⁻¹), an aromatic ring (1572, 1497, and 3092 cm⁻¹), and a thioketone group (1257 cm⁻¹). lawdata.com.tw The presence of the C=S stretch, typically in the 1250-1020 cm⁻¹ region, and the absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would be key identifiers for this compound. lawdata.com.twjfda-online.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores (the parts of the molecule that absorb light). technologynetworks.comwikipedia.org The technique measures the absorbance of light at different wavelengths in the UV and visible regions. sci-hub.semhlw.go.jp

The extensive system of conjugated double bonds in the pyrazolopyrimidine and substituted phenyl rings of this compound constitutes a significant chromophore. The UV spectrum of a this compound analogue, propoxyphenyl this compound, showed absorption maxima (λmax) at 226 and 295 nm, which was noted to have a similar spectral pattern to thiosildenafil. lawdata.com.twjfda-online.com This characteristic absorption profile can be used for preliminary identification and quantification, often as a detection method following chromatographic separation (e.g., HPLC-UV). sci-hub.seuu.nl

Compoundλmax 1 (nm)λmax 2 (nm)
Propoxyphenyl this compound226295
Thiosildenafil (Reference)228294

This interactive table is based on published UV spectral data. lawdata.com.tw

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org By diffracting a beam of X-rays off a crystal, scientists can determine the exact spatial coordinates of atoms, bond lengths, and bond angles, leading to an unambiguous identification of a compound's molecular structure. libretexts.orgwikipedia.org This method is considered a primary tool for the absolute structure elucidation of novel compounds. wikipedia.org

In the case of this compound, a suspected analogue of sildenafil, X-ray crystallography was instrumental in its definitive characterization. newdrugapprovals.org Analysis of a bulk material identified as an ingredient for a dietary supplement confirmed its structure as a dimethylated thio-derivative of sildenafil. newdrugapprovals.orgnih.gov The technique revealed that, when compared to sildenafil, this compound features a sulfur atom substituting the oxygen atom in the pyrazolopyrimidine core and a 3,5-dimethyl substitution on the piperazine ring instead of the 4-methyl group found in sildenafil. newdrugapprovals.org

A significant finding from the crystallographic analysis was the discovery of polymorphism. The investigated sample of this compound was found to be composed of two different polymorphs. newdrugapprovals.org Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly affect the chemical and biological properties of a compound, including its solubility, stability, and bioavailability. The authentication of this compound's structure was further supported by synthesizing the compound from a this compound precursor and confirming the finding with X-ray crystallography. researchgate.net

Table 1: Summary of X-Ray Crystallography Findings for this compound
ParameterDescription of FindingSignificance
Structural Confirmation Confirmed the identity as a dimethylated thio-derivative of sildenafil (this compound). newdrugapprovals.orgnih.govProvides definitive proof of the molecular structure, crucial for legal and regulatory actions.
Key Structural Features Identified a thione group (sulfur substitution) on the pyrazolopyrimidine ring and a 3,5-dimethylpiperazine moiety. newdrugapprovals.orgDistinguishes this compound from sildenafil and other known analogues.
Polymorphism The analyzed bulk material was found to consist of two distinct polymorphs. newdrugapprovals.orgHighlights potential variability in the physical and biological properties of illicitly produced this compound.

Development of Standard-Free Detection Methods for Analogues

A major challenge in forensic and food safety chemistry is the detection of novel or "designer" analogues of known drugs. Manufacturers of illicit products frequently synthesize new derivatives to circumvent existing regulations and detection methods. These novel compounds are often unavailable as certified reference standards, making their detection by conventional analytical techniques, which rely on comparison to a known standard, difficult. wiley.com

To address this, researchers have focused on developing standard-free detection of adulteration (SFDA) methods. wiley.com These innovative approaches aim to identify unknown compounds based on structural similarities to a class of known substances. One prominent technique involves the use of high-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (HPLC-Q-TOF/MS). wiley.com This method analyzes the fragmentation patterns of molecules. By building a model based on the characteristic fragments of known phosphodiesterase type 5 (PDE-5) inhibitors, the system can screen for and identify novel derivatives, like this compound, that produce similar fragment ions, even without a pre-existing standard. wiley.comresearchgate.net

For example, an SFDA model was successfully used to identify a sildenafil derivative in real-world samples that had previously been analyzed by other methods, demonstrating its efficacy in complex matrices. wiley.com Such methods are critical for regulatory bodies to stay ahead of the evolving landscape of designer drug adulterants.

Table 2: Principles of Standard-Free Detection for Sildenafil Analogues
ComponentPrinciple and Application
The Challenge Novel analogues of drugs like sildenafil are synthesized to evade detection, and pure reference standards for them do not exist. wiley.com
The Approach Development of a Standard-Free Detection of Adulteration (SFDA) model using advanced analytical instrumentation. wiley.com
Core Technology High-Performance Liquid Chromatography (HPLC) for separation, coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for high-resolution mass analysis and fragmentation. wiley.com
Mechanism The model is "trained" on the known fragmentation patterns of approved drugs (e.g., sildenafil). It then screens samples for compounds that, while having a different overall mass, break apart in a similar, characteristic way, indicating a related structure. wiley.comresearchgate.net
Outcome Successful identification of unknown or novel sildenafil analogues in complex samples like dietary supplements without the need for a matching reference standard. wiley.com

Method Validation and Inter-Laboratory Comparison for Analytical Protocols

For an analytical method to be considered reliable and suitable for regulatory enforcement, it must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is fit for its intended purpose. akjournals.commdpi.com This involves evaluating several key performance characteristics to ensure the results are consistently accurate and precise. For the detection of this compound and its analogues, methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly validated. akjournals.commdpi.com

Validation parameters typically include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). mdpi.com For instance, a UPLC-MS/MS method for screening 90 different PDE-5 inhibitors was validated across various matrices, demonstrating excellent linearity (R² > 0.99) and low limits of detection, confirming its sensitivity for quantifying these adulterants. mdpi.com

Beyond single-laboratory validation, ensuring consistency among different testing centers is paramount. This is achieved through inter-laboratory comparisons (ILCs) or proficiency tests. europa.eudiva-portal.org ILCs involve multiple laboratories analyzing the same homogenous sample to assess the performance of an analytical method and the competence of the participating labs. europa.eu Successful ILCs are often a prerequisite for a method to be adopted as an official standard by organizations like the International Organization for Standardization (ISO). europa.eu For widespread and effective control of products adulterated with compounds like this compound, it is crucial that analytical protocols are not only validated but also subject to inter-laboratory comparisons to ensure that results are reliable and comparable, regardless of which laboratory performs the test. europa.euresearchgate.net

Table 3: Typical Validation Parameters for Chromatographic Methods Detecting PDE-5 Inhibitors
ParameterDefinitionExample Acceptance Criteria/Finding
Selectivity The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. mdpi.comNo interfering peaks from the sample matrix at the retention time of the analyte. mdpi.com
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. akjournals.comCoefficient of determination (R²) > 0.99. akjournals.commdpi.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. mdpi.comFor 90 PDE-5is via UPLC-MS/MS, LODs were <50 ng/g or <30 ng/mL. mdpi.com
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comFor sildenafil via HPLC, the LOQ was 6.5 ng/mL. turkjps.org
Precision (RSD%) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.comTypically required to be within ±15%. mdpi.com
Accuracy (Recovery %) The closeness of the test results obtained by the method to the true value. mdpi.comAverage recoveries for 90 PDE-5is were between 70.8% and 111.4%. mdpi.com

Preclinical and Mechanistic Investigations of Thioaildenafil

In Vitro Enzyme Inhibition Studies

In vitro studies are fundamental in characterizing the interaction of a new chemical entity with its intended enzyme target. For Thioaildenafil, these investigations focus on its potency and selectivity as a phosphodiesterase inhibitor.

This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action for PDE5 inhibitors involves blocking the degradative action of the PDE5 enzyme on cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells. wagecommunication.com This inhibition leads to an accumulation of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway, which promotes smooth muscle relaxation and vasodilation. clinicsearchonline.orgjst.go.jp

While specific IC₅₀ values for this compound against a full panel of PDE isoforms are not widely published in peer-reviewed literature, data on its close structural analogue, aildenafil (Aidenafil Citrate), provides significant insight into its likely selectivity profile. An enzyme activity assay for aildenafil citrate (B86180) demonstrated high selectivity for PDE5. The inhibitory effect of aildenafil on PDE5 was reported to be 1.47 times stronger than that of sildenafil (B151). Furthermore, its inhibitory action on other PDE isoforms was considerably weaker.

A report on aildenafil indicated a high degree of selectivity for PDE5 over other phosphodiesterase enzymes. The selectivity ratios, which compare the IC₅₀ for other PDE isoforms to the IC₅₀ for PDE5, were significant, suggesting a lower likelihood of off-target effects related to the inhibition of these other enzymes.

Table 1: Selectivity Profile of Aildenafil, a Structural Analogue of this compound

PDE IsoformSelectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE5)
PDE3552-fold
PDE62350-fold
PDE9121-fold
PDE11847-fold
Data derived from a report on Aildenafil Citrate. ahajournals.org

This high selectivity for PDE5 over PDE6 is noteworthy, as PDE6 is found in the retina, and its inhibition is associated with visual disturbances. morcelbiotech.com Likewise, the selectivity against PDE11, which is present in skeletal muscle, is relevant for avoiding myalgia. morcelbiotech.com The data suggests that aildenafil, and by extension likely this compound, possesses a favorable selectivity profile.

PDE5 inhibitors like sildenafil and vardenafil (B611638) are known to act as competitive inhibitors, binding to the same catalytic site on the PDE5 enzyme as the natural substrate, cGMP. elsevier.es This competitive inhibition prevents the hydrolysis of cGMP to the inactive GMP, thus prolonging its biological effects. elsevier.es

Given that this compound is a structural analogue of other known competitive PDE5 inhibitors, it is presumed to share this mechanism of action. It likely competes with cGMP for binding to the catalytic domain of the PDE5 enzyme. However, specific competitive binding studies detailing the binding affinity (Kᵢ) or dissociation constants (Kₔ) for this compound are not available in the reviewed scientific literature.

In Vitro Cellular Mechanism Studies

Following enzyme inhibition assays, cellular studies are crucial to confirm that enzyme inhibition translates into the expected physiological response within a cellular context.

The inhibition of PDE5 is expected to lead to an increase in intracellular cGMP levels in smooth muscle cells, particularly in the presence of a nitric oxide (NO) donor which stimulates cGMP production. ahajournals.orgnih.gov This cGMP accumulation is the direct downstream effect of PDE5 inhibition and the trigger for smooth muscle relaxation. ahajournals.orgresearchgate.net Studies on human pulmonary artery smooth muscle cells (PASMCs) have shown that sildenafil treatment leads to a progressive increase in cGMP content. nih.gov

Despite the established mechanism for the class of PDE5 inhibitors, specific studies measuring the direct effect of this compound on cGMP accumulation in any smooth muscle cell line (e.g., corpus cavernosum, pulmonary artery) have not been identified in the public scientific literature.

To further investigate the physiological effect, isolated tissue preparations are often used. For PDE5 inhibitors, this typically involves using strips of corpus cavernosum or vascular smooth muscle. These tissues are contracted with an agent like phenylephrine, and the relaxant effect of the inhibitor is measured, often in the presence of an NO donor or following electrical field stimulation which triggers NO release. jst.go.jpauajournals.org For example, sildenafil has been shown to enhance the NO-dependent relaxation of isolated human corpus cavernosum. jst.go.jp

Specific research detailing the effects of this compound on the relaxation of isolated smooth muscle tissues is not available in the reviewed literature.

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are essential to understand the integrated physiological effects of a compound. For PDE5 inhibitors, these studies often involve measuring hemodynamic responses, such as changes in intracavernosal pressure in models of erectile function or effects on pulmonary arterial pressure. auajournals.orgplos.org For instance, in anesthetized dogs, sildenafil was shown to enhance the increase in intracavernosal pressure induced by pelvic nerve stimulation, confirming its pro-erectile effect in vivo. science.gov

Dedicated in vivo mechanistic studies in animal models specifically investigating this compound have not been identified in the public scientific literature. Such studies would be required to confirm that its in vitro PDE5 inhibitory activity translates to the expected physiological responses in a whole-organism setting.

Assessment of cGMP Levels in Animal Tissues

The fundamental mechanism of this compound is its inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of smooth muscle tone. The physiological process of vasodilation is heavily reliant on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. drugbank.comresearchgate.net In this cascade, NO stimulates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. wikipedia.org Elevated intracellular levels of cGMP activate protein kinase G (PKG), leading to a series of downstream effects that result in the relaxation of smooth muscle cells and subsequent vasodilation. mdpi.com

PDE5's primary function is to degrade cGMP, terminating its vasodilatory action. nih.gov As a PDE5 inhibitor, this compound is presumed to bind to this enzyme, preventing the breakdown of cGMP. This inhibition leads to an accumulation of cGMP in tissues where PDE5 is expressed, such as the vascular smooth muscle of the pulmonary arteries and corpora cavernosa. drugbank.commdpi.com While direct in vivo studies quantifying the effect of this compound on cGMP levels in specific animal tissues have not been published, its confirmed in vitro PDE5 inhibitory activity strongly supports this mechanism. wikipedia.orgnewdrugapprovals.org The expected outcome is an enhanced and prolonged relaxation of smooth muscle in response to NO signaling.

Table 1: Presumed Mechanistic Cascade of this compound on cGMP Levels

StepMolecule/EnzymeActionEffect of this compoundExpected Outcome
1Nitric Oxide (NO)Activates soluble Guanylate Cyclase (sGC)No Direct Effect-
2soluble Guanylate Cyclase (sGC)Converts GTP to cGMPNo Direct Effect-
3Phosphodiesterase 5 (PDE5) Degrades cGMP to inactive 5'-GMPInhibition Prevention of cGMP breakdown
4cyclic Guanosine Monophosphate (cGMP)Mediates smooth muscle relaxation-Accumulation in tissue
Net Result Enhanced and prolonged smooth muscle relaxation and vasodilation

Cardiovascular Hemodynamic Studies (Focusing on Molecular Mechanism, e.g., Pulmonary Vascular Resistance)

Specific cardiovascular hemodynamic studies on this compound in animal models are not available in peer-reviewed literature. However, the effects can be extrapolated from extensive preclinical and clinical research on sildenafil, owing to their shared mechanism of action as PDE5 inhibitors. frontiersin.org The PDE5 enzyme is densely expressed in the smooth muscle of the pulmonary vasculature. drugbank.comwikipedia.org

The inhibition of PDE5 in this tissue leads to potent vasodilation, which has significant hemodynamic consequences, particularly for individuals with pulmonary arterial hypertension (PAH). researchgate.netwikipedia.org By preventing cGMP degradation, sildenafil causes relaxation of the pulmonary arteries, leading to a reduction in pulmonary vascular resistance (PVR) and, consequently, a decrease in mean pulmonary arterial pressure (mPAP). researchgate.netfrontiersin.orgnih.gov Studies on patients with pulmonary hypertension treated with sildenafil have consistently demonstrated these effects. For instance, a mid-term study showed a significant reduction in PVR and mPAP after three months of therapy. nih.gov Another study involving heart transplant candidates with severe pulmonary hypertension found that sildenafil treatment effectively reduced PVR, making them eligible for transplantation. abccardiol.org

Given that this compound is a structural analog with confirmed PDE5 inhibitory activity, it is presumed to exert similar effects on pulmonary hemodynamics. wikipedia.orgnewdrugapprovals.org The molecular mechanism would involve the reduction of vascular tone in the pulmonary circuit through the enhancement of cGMP-mediated signaling.

Table 2: Hemodynamic Effects of Sildenafil in Patients with Pulmonary Hypertension (for Comparative Insight) Data presented below are from studies on sildenafil and serve as a reference for the presumed effects of a PDE5 inhibitor. Specific data for this compound is not available.

Hemodynamic ParameterBaseline Value (Mean ± SD)Post-Sildenafil Value (Mean ± SD)ChangeReference
Mean Pulmonary Artery Pressure (mPAP)55.8 ± 5.9 mmHg50.4 ± 6.1 mmHg↓ 9.7% nih.gov
Pulmonary Vascular Resistance (PVR)10.1 ± 1.7 Wood units8.6 ± 1.5 Wood units↓ 14.9% nih.gov
Cardiac Output (CO)4.7 ± 0.3 L/min5.0 ± 0.4 L/min↑ 6.4% nih.gov
Pulmonary Vascular Resistance (PVR)5.1 ± 1.9 Wood units3.1 ± 1.2 Wood units↓ 39.2% abccardiol.org

Studies on Systemic Vasodilation Mechanisms

The vasodilatory action of PDE5 inhibitors like this compound is not restricted to the pulmonary circulation but extends to the systemic vasculature. drugbank.com The underlying molecular mechanism remains the same: inhibition of PDE5 in systemic arterial smooth muscle enhances the vasodilatory effect of NO by allowing cGMP to accumulate. mdpi.com

This systemic vasodilation leads to a decrease in systemic vascular resistance (SVR). mdpi.com Hemodynamic studies on sildenafil demonstrate that this results in mild and transient decreases in systemic blood pressure. drugbank.com The effect is generally modest because the baseline activity of the NO-cGMP pathway in the systemic circulation under normal conditions is not as pronounced as in the targeted tissues like the corpus cavernosum or in pathological states like pulmonary hypertension.

Research on sildenafil indicates that its vasodilatory effect is a primary action on the blood vessels and not due to a direct inotropic (contractility) effect on the heart. researchgate.net This is supported by findings that sildenafil administration typically does not cause significant changes in heart rate or cardiac output in many study populations, attributing the blood pressure changes primarily to the reduction in vascular resistance. researchgate.net this compound, acting through the same PDE5-inhibitory pathway, would be expected to produce similar systemic vasodilatory effects.

Table 3: Key Molecular Components in PDE5 Inhibitor-Induced Systemic Vasodilation

ComponentClass/TypeRole in Vasodilation
Nitric Oxide (NO)Signaling MoleculeReleased from endothelial cells; activates soluble guanylate cyclase.
soluble Guanylate Cyclase (sGC)EnzymeCatalyzes the formation of cGMP from GTP.
cGMPSecond MessengerActivates Protein Kinase G, leading to decreased intracellular calcium and smooth muscle relaxation.
This compound PDE5 Inhibitor Prevents the degradation of cGMP by PDE5.
Systemic Vascular Resistance (SVR)Hemodynamic ParameterDecreases as a result of arterial smooth muscle relaxation (vasodilation).
Arterial Blood PressureHemodynamic ParameterDecreases modestly as a direct consequence of the reduction in SVR.

Computational and Theoretical Studies on Thioaildenafil

Molecular Docking and Ligand-Protein Interaction Modeling with PDE-5

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Thioaildenafil within the active site of the PDE-5 enzyme. mdpi.comeuropeanreview.org These simulations are crucial for understanding the structural basis of inhibition.

Studies on various inhibitors complexed with PDE-5 have elucidated the key features of the enzyme's catalytic domain. mdpi.comnih.gov The active site is a hydrophobic pocket containing a crucial metal-binding domain (typically zinc and magnesium) and several key amino acid residues that stabilize the ligand. nih.gov Molecular docking simulations of sildenafil (B151) and its analogues reveal a consistent binding pattern. A critical hydrogen bond is typically formed between the inhibitor and the Gln817 residue in the active site. mdpi.com

Furthermore, the binding is stabilized by a network of other interactions:

π-π stacking: Interactions often occur with the aromatic ring of the Phe786 residue. mdpi.com

Hydrophobic interactions: The ligand is accommodated by several hydrophobic residues, including Leu765, Val782, and Phe786. mdpi.com

Polar interactions: Other residues like Tyr612 and His613 can also contribute to binding. mdpi.commedsafe.govt.nz

For thio-sildenafil analogues such as this compound, the substitution of the pyrimidinone carbonyl group with a sulfonyl group is a key structural modification. Biological activity data for similar analogues suggests that this change can increase the inhibitory activity against PDE-5. medsafe.govt.nz Molecular modeling predicts that key structural features required for effective enzyme-ligand binding are retained in these analogues. medsafe.govt.nz Docking studies would model how the sulfonyl group in this compound alters the electronic and steric profile, potentially forming different or stronger interactions with the active site residues compared to the carbonyl group in sildenafil.

Table 1: Key Amino Acid Residues in the PDE-5 Active Site for Ligand Interaction
ResidueTypical Interaction TypeSignificance in Binding
Gln817Hydrogen BondActs as a key anchor point for many PDE-5 inhibitors. mdpi.com
Phe786π-π Stacking, HydrophobicStabilizes the inhibitor's aromatic ring structures within the active site. mdpi.com
Tyr612Hydrogen BondContributes to the stabilization of the ligand through hydrogen bonding. medsafe.govt.nz
Val782HydrophobicContributes to the hydrophobic pocket that accommodates the ligand. mdpi.com
Leu765HydrophobicForms part of the hydrophobic binding cavity. mdpi.com
Asp764Polar/ElectrostaticCan form electrostatic or polar interactions with the ligand. mdpi.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. rsdjournal.orgphyschemres.org These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. rsdjournal.orgmdpi.com

For this compound, quantum chemical calculations can elucidate the electronic consequences of replacing the carbonyl group of aildenafil with a thio group. These calculations can determine:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts with the PDE-5 active site. mdpi.com

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. physchemres.org

Partial Atomic Charges: These calculations can assign partial charges to each atom in this compound, quantifying the effect of the electron-withdrawing sulfonyl group and predicting which atoms are likely to engage in polar interactions.

While specific published data on quantum chemical calculations for this compound are scarce, the methodology provides a powerful theoretical framework for rationalizing its binding affinity and reactivity compared to other sildenafil analogues. rsc.org

Table 2: Properties Investigated by Quantum Chemical Calculations and Their Significance
Calculated PropertyDescriptionSignificance for this compound
Molecular Electrostatic Potential (MESP)A 3D map of the electronic charge distribution around the molecule. mdpi.comIdentifies regions likely to interact with polar residues in the PDE-5 active site.
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals. physchemres.orgProvides insight into the molecule's chemical reactivity and kinetic stability.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO. physchemres.orgIndicates the molecule's excitability and ability to engage in charge-transfer interactions.
Partial Atomic ChargesCalculated distribution of electron charge among the atoms in the molecule.Helps to quantify the polarity of bonds and predict sites for electrostatic interactions.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By simulating the this compound-PDE-5 complex in a solvated environment, MD can provide insights into the stability of the binding pose predicted by docking, the flexibility of the protein, and the dynamic nature of the interactions. researchgate.netnih.gov

An MD simulation of the this compound-PDE-5 complex would typically involve:

Starting with a docked structure of this compound in the PDE-5 active site.

Placing the complex in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov

Calculating the forces between atoms and solving the equations of motion to simulate their movement over a set period, often nanoseconds to microseconds. bnl.gov

Analysis of the resulting trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the complex remains in a consistent conformational state. nih.gov

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated. nih.gov This highlights which parts of the enzyme are rigid and which are flexible, and how flexibility changes upon ligand binding. For instance, loops near the active site, like the M-loop, are known to be important for activity and can show changes in fluctuation. nih.gov

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the course of the simulation, providing a more dynamic picture than the static view from molecular docking.

These simulations can help validate docking results and provide a deeper understanding of the conformational changes and energetic factors that govern the binding of this compound to PDE-5. science.gov

Table 3: Common Parameters Analyzed in Molecular Dynamics Simulations
ParameterDescriptionInterpretation for this compound-PDE-5 Complex
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the simulated structure and a reference structure. nih.govA low, stable RMSD indicates that the ligand remains securely in the binding pocket and the protein maintains a stable conformation.
Root Mean Square Fluctuation (RMSF)Measures the displacement of individual residues from their average position during the simulation. nih.govIdentifies flexible or rigid regions of the PDE-5 enzyme and how ligand binding affects their dynamics.
Radius of Gyration (Rg)A measure of the compactness of the protein structure. nih.govChanges in Rg can indicate whether the enzyme undergoes significant conformational changes (e.g., opening or closing) upon binding this compound.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Determines the stability and importance of specific hydrogen bonds (e.g., with Gln817) to the overall binding affinity.

In Silico Prediction of Bioactivity and Interaction Profiles

In silico methods encompass a range of computational techniques used to predict the pharmacological properties of a compound before it is synthesized or tested experimentally. For new or uncharacterized molecules like this compound, these predictions are invaluable for flagging potential bioactivity and guiding further investigation. jst.go.jp

Beyond primary target activity, in silico tools can also predict other aspects of a compound's interaction profile:

Metabolic Pathway Prediction: Computational tools can predict which sites on a molecule are most susceptible to metabolism by enzymes like the cytochrome P450 family. researchgate.net For this compound, this could involve predicting oxidation, demethylation, or other phase I and phase II metabolic reactions.

Off-Target Prediction: Models can screen a compound against databases of other known protein targets to predict potential off-target interactions. For PDE-5 inhibitors, a key concern is cross-reactivity with other phosphodiesterase isoforms, such as PDE6 (found in the retina) or PDE11. nih.govfrontiersin.org High structural similarity between the catalytic domains of PDE5 and PDE6 can lead to off-target effects. frontiersin.org In silico selectivity-profiling would be essential to predict this compound's potential for such interactions.

These predictive studies are a critical first step in the characterization of novel compounds, providing a theoretical foundation for their expected biological effects. jst.go.jp

Table 4: Summary of In Silico Predictions for this compound
Predicted PropertyBasis of PredictionFinding/Implication
Primary BioactivityStructural analogy to sildenafil and other PDE-5 inhibitors. medsafe.govt.nzPredicted to be a potent inhibitor of the PDE-5 enzyme. medsafe.govt.nz
MetabolismPrediction of sites susceptible to metabolism by cytochrome P450 enzymes. researchgate.netProvides a proposed metabolic pathway for the compound.
Target SelectivityScreening against other PDE isoforms (e.g., PDE6, PDE11). nih.govfrontiersin.orgHelps to predict the potential for off-target effects, which is crucial for assessing the compound's overall profile.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Novel Thioaildenafil Analogues with Enhanced Potency or Specificity

The core structure of this compound serves as a valuable scaffold for the design of new chemical entities. Future synthetic efforts can be directed toward creating analogues with modulated properties, such as increased potency for PDE5 or enhanced selectivity over other phosphodiesterase isoforms (e.g., PDE6 and PDE11), a critical factor in minimizing potential off-target effects. medsafe.govt.nz

Strategic modifications could include:

Piperazine (B1678402) Ring Substitution: The 3,5-dimethylpiperazine moiety of this compound is a key area for modification. newdrugapprovals.org Synthesizing a library of analogues with different N-alkyl or N-acyl groups on the piperazine ring could fine-tune the molecule's interaction with the solvent-exposed region of the PDE5 active site.

Phenyl Ring Derivatization: Altering the substituent on the phenyl ring, such as replacing the ethoxy group with larger alkoxy groups (e.g., propoxy, as seen in propoxyphenyl this compound), can modify the compound's pharmacokinetic properties and binding affinity. researchgate.netresearchgate.net

Bioisosteric Replacement: Exploring bioisosteres for the sulfonyl group or the pyrazolopyrimidinethione core could lead to compounds with novel intellectual property and potentially improved biological characteristics.

Computer-aided drug design, including molecular docking and dynamics simulations, will be instrumental in rationally designing these new analogues. mdpi.comnih.gov By modeling interactions with the PDE5 active site, researchers can prioritize synthetic targets that are predicted to have superior binding affinity and selectivity. europeanreview.org The synthesis of such compounds would likely follow multi-step organic reaction pathways involving key steps like thioetherification and cyclization. smolecule.com

Table 1: Examples of Structural Modifications for Novel Analogue Design

Parent Compound Modification Site Example Modification Potential Research Goal
This compound Piperazine Moiety Replace N-methyl with N-ethyl or larger alkyl chains Enhance potency and explore structure-activity relationships. medsafe.govt.nz
This compound Phenyl Ring Substitute ethoxy group with propoxy or butoxy groups Improve pharmacokinetic profile; alter binding affinity. researchgate.net
This compound Pyrazolopyrimidine Core Replace thione with other sulfur-containing heterocycles Investigate the role of the thione group in potency; create novel scaffolds. medsafe.govt.nz

Elucidation of Complete Biochemical Pathways Influenced by this compound

The primary mechanism of this compound is understood to be the inhibition of PDE5, which prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). usp.orgnih.gov This leads to an accumulation of cGMP in cells, activating downstream signaling cascades, most notably causing smooth muscle relaxation. smolecule.comnih.gov However, the full spectrum of biochemical pathways affected by this potent inhibitor remains largely unexplored.

Future research should aim to:

Identify Off-Target Interactions: Utilize chemoproteomics approaches, such as affinity chromatography with immobilized this compound analogues, to pull down and identify other cellular proteins that may interact with the compound. This could reveal unexpected "off-target" effects or novel therapeutic targets.

Map Downstream cGMP Signaling: While the role of cGMP in vasodilation is well-established, its functions in other cellular processes like cell proliferation, apoptosis, and neuroplasticity are still being actively investigated. nih.govneurofit.comfrontiersin.org this compound can be used as a tool to chronically elevate cGMP in various non-clinical cell models (e.g., cancer cell lines, primary neurons) to map these extended signaling networks.

Investigate Isoform Selectivity: A comprehensive profiling of this compound's inhibitory activity against all 11 families of phosphodiesterases is necessary. medsafe.govt.nz Understanding its selectivity profile is crucial for interpreting experimental results and predicting its biological effects in complex systems. For example, sildenafil's cross-reactivity with PDE6 is linked to visual disturbances, making the selectivity of new analogues an important area of study. nih.gov

Application of this compound as a Molecular Probe for PDE-5 Research

A molecular probe is a chemical tool used to study and manipulate biological systems. imperial.ac.uk Given its high potency, this compound is an excellent candidate for development into a molecular probe for investigating PDE5 structure and function. scispace.com

Future applications include:

Development of Radiolabeled or Fluorescent Analogues: Synthesizing this compound analogues tagged with radioactive isotopes (e.g., ³H, ¹⁴C) or fluorescent dyes would enable quantitative binding assays and high-resolution imaging of PDE5 distribution in tissues and cells.

Probing the Active Site: The thione group in this compound offers a unique chemical handle compared to the carbonyl group in sildenafil (B151). medsafe.govt.nz Comparative studies using both inhibitors can help elucidate the specific molecular interactions within the PDE5 active site that contribute to high-affinity binding and inhibition. This can inform the design of next-generation inhibitors. nih.gov

Use in Competitive Binding Assays: Unlabeled this compound can be used as a reference competitor in high-throughput screening assays to discover new and structurally diverse PDE5 inhibitors from large chemical libraries.

Exploration of its Role in Fundamental cGMP Signaling Research

The nitric oxide (NO)/cGMP pathway is a universal signaling system involved in a vast array of physiological processes. nih.gov PDE5 inhibitors are invaluable tools for dissecting this pathway, and this compound can be used to further this fundamental research. nih.gov

Key research questions to explore include:

Cognitive Function: Deficiencies in cGMP signaling have been linked to cognitive disorders. neurofit.com Non-clinical studies using this compound in models of neurodegenerative disease could help clarify the role of cGMP in synaptic plasticity, memory formation, and neuroprotection. neurofit.comnih.gov

Cardioprotection and Cellular Stress: PDE5 inhibitors have been shown to have protective effects in models of cardiac injury. frontiersin.org this compound could be used in non-clinical models to investigate the cGMP-dependent mechanisms that protect cells from ischemic damage and other stressors.

Inflammation and Immunity: The cGMP pathway has been implicated in modulating inflammatory responses. This compound provides a tool to elevate cGMP levels in immune cells to study its impact on cytokine production, cell migration, and other immune functions.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The discovery of this compound and its analogues as undeclared ingredients has spurred the development of sophisticated analytical methods. nih.gov Future research in this area should focus on creating more robust, sensitive, and rapid techniques for characterization.

Table 2: Analytical Techniques for the Characterization of this compound

Technique Application Key Findings / Future Directions Reference(s)
HPLC-MS/MS Screening and Quantification Development of precursor ion scanning modes to detect a broad range of analogues based on common fragment ions. researchgate.net
UPLC-TOF/MS Identification & Differentiation High-resolution mass spectrometry (HR-MS) allows for accurate mass determination and elemental composition, crucial for identifying novel analogues. nih.gov
GC/MS Structural Differentiation Provides different fragmentation patterns from LC/MS, aiding in the differentiation of close isomers like this compound and Thiohomosildenafil (B29216). nih.gov
NMR Spectroscopy Definitive Structure Elucidation 1H and 13C NMR are essential for unambiguous confirmation of the chemical structure, including the position of substituents. researchgate.netnih.gov

| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, distinguishing between thione (C=S) and carbonyl (C=O) structures. | researchgate.netresearchgate.net |

Future work should focus on developing non-targeted screening methods using high-resolution mass spectrometry and machine learning algorithms to predict and identify previously unknown analogues. usp.orgresearchgate.net Furthermore, establishing standardized analytical protocols is crucial for ensuring reproducibility and comparability of data across different research laboratories.

Mechanistic Investigations in Novel Biological Systems (non-clinical)

Translational perspectives require exploring the effects of this compound in new, non-clinical biological contexts to uncover novel therapeutic potential. Building on findings from other PDE5 inhibitors, research could expand into several areas:

Oncology: Some PDE5 inhibitors can sensitize cancer cells to chemotherapeutic agents, partly by impairing DNA repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). frontiersin.org Future studies could investigate whether this compound potentiates the effects of DNA-damaging agents in various cancer cell lines, and whether this effect is PDE5-dependent.

Regenerative Medicine: Chemical biology plays a key role in manipulating cell fate for regenerative therapies. nih.gov The cGMP pathway is involved in cell differentiation and survival. This compound could be explored as a small molecule tool to influence stem cell differentiation or improve the survival of transplanted cells in non-clinical models.

Targeted Protein Degradation: The principles of chemical biology are driving new therapeutic modalities like targeted protein degradation. universiteitleiden.nl While a distant prospect, the this compound scaffold could theoretically be incorporated into novel molecules designed to bring PDE5 into proximity with E3 ubiquitin ligases, leading to its degradation rather than just inhibition.

These future research directions highlight the potential of this compound to evolve from a mere chemical curiosity into a valuable tool for chemical biology, deepening our understanding of PDE5 and cGMP signaling and potentially paving the way for new therapeutic concepts.

Q & A

Q. What are the validated analytical methods for quantifying Thioaildenafil in biological matrices, and how are they optimized?

To quantify this compound (C₂₃H₃₂N₆O₃S₂; MW 504.67) in biological samples, researchers typically employ high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key considerations include:

  • Column selection : Reverse-phase C18 columns are ideal due to this compound’s hydrophobicity.
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference.
  • Calibration : Use deuterated internal standards (e.g., this compound-d₆) to account for recovery variability.
  • Validation : Follow ICH guidelines for precision (RSD <15%), accuracy (80–120%), and sensitivity (LOQ ≤10 ng/mL) .

Q. How can researchers ensure this compound’s stability during long-term pharmacological studies?

Stability protocols should adhere to:

  • Storage : Room temperature (RT) in amber vials to prevent photodegradation. Confirm stability via accelerated testing (e.g., 40°C/75% RH for 6 months) .
  • Solution stability : Assess pH-dependent degradation (e.g., in PBS vs. simulated gastric fluid) using UV-Vis spectroscopy at 254 nm.

Q. What experimental parameters are critical for synthesizing this compound with high purity?

Key steps include:

  • Synthetic route : Optimize thioacylation reactions using Lawesson’s reagent under inert atmospheres.
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (≥95% purity).
  • Characterization : Validate via NMR (¹H/¹³C), FT-IR (S=O and C-S stretches), and elemental analysis .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate this compound’s selectivity for PDE5 isoforms while minimizing off-target effects?

A robust design includes:

  • Enzyme assays : Recombinant PDE5A1, PDE5A2, and PDE6 isoforms to measure IC₅₀ values.
  • Control groups : Co-administering selective inhibitors (e.g., sildenafil) to isolate this compound-specific effects.
  • Concentration gradients : Test 0.1–100 µM ranges to identify non-linear dose-response relationships .

Q. What statistical approaches resolve discrepancies in reported EC₅₀ values for this compound across studies?

Address variability by:

  • Meta-analysis : Pool data from ≥5 independent studies, applying random-effects models to account for heterogeneity.
  • Sensitivity analysis : Stratify results by assay type (e.g., fluorometric vs. radiometric) and cell lines (HEK293 vs. CHO).
  • Power analysis : Ensure sample sizes (n ≥ 3 replicates) meet 80% power to detect true effect sizes .

Q. How can multi-omics integration elucidate this compound’s mechanism of action beyond PDE5 inhibition?

Combine:

  • Transcriptomics : RNA-seq of vascular endothelial cells post-treatment to identify differentially expressed genes (e.g., eNOS, PKG).
  • Proteomics : SILAC labeling to quantify phosphorylation changes in cGMP-dependent pathways.
  • Network analysis : Use STRING or Cytoscape to map cross-omics interactions .

Q. What ethical considerations are paramount when designing clinical trials involving this compound?

Critical steps include:

  • Informed consent : Disclose potential risks (e.g., hypotension, priapism) and use placebo-controlled, double-blinded designs.
  • Safety monitoring : Implement DSMB oversight for adverse event tracking.
  • Inclusion/exclusion : Exclude patients with hepatic impairment (due to CYP3A4 metabolism) .

Q. How do researchers validate novel metabolites of this compound identified in in vivo studies?

Employ:

  • High-resolution MS : Q-TOF instruments to confirm molecular formulas (e.g., M+16 for hydroxylated metabolites).
  • Synthetic standards : Co-elute putative metabolites with chemically synthesized references.
  • Enzymatic assays : Incubate this compound with human liver microsomes + NADPH to replicate metabolic pathways .

Methodological Frameworks

9. Applying the FINER criteria to this compound research questions
Ensure questions are:

  • Feasible : Access to HPLC-MS and recombinant enzymes.
  • Interesting : Mechanisms beyond PDE5 inhibition.
  • Novel : Unexplored pharmacokinetics in renal impairment.
  • Ethical : Animal welfare in chronic dosing studies.
  • Relevant : Addressing PDE5 inhibitor resistance .

Q. How to conduct a systematic review of this compound’s pharmacological profile?

  • Search strategy : Use PubMed/Scopus keywords ("this compound" AND "PDE5 inhibitor" NOT "sildenafil").
  • Quality assessment : Apply SYRCLE’s risk-of-bias tool for animal studies.
  • Data extraction : Tabulate EC₅₀, half-life, and metabolite data across species .

Tables for Reference

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₃₂N₆O₃S₂
CAS Number856190-47-1
StabilityRT, light-sensitive
SolubilityDMSO > PBS (pH 7.4)

Q. Table 2: Common Analytical Methods for this compound Quantification

MethodLOD (ng/mL)Linearity Range (ng/mL)Reference
LC-MS/MS0.51–1000
HPLC-UV1050–5000

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.